2-Pyrimidinamine, 4-(2,4-dimethyl-5-thiazolyl)-N-phenyl- 2-Pyrimidinamine, 4-(2,4-dimethyl-5-thiazolyl)-N-phenyl-
Brand Name: Vulcanchem
CAS No.: 674333-60-9
VCID: VC16828012
InChI: InChI=1S/C15H14N4S/c1-10-14(20-11(2)17-10)13-8-9-16-15(19-13)18-12-6-4-3-5-7-12/h3-9H,1-2H3,(H,16,18,19)
SMILES:
Molecular Formula: C15H14N4S
Molecular Weight: 282.4 g/mol

2-Pyrimidinamine, 4-(2,4-dimethyl-5-thiazolyl)-N-phenyl-

CAS No.: 674333-60-9

Cat. No.: VC16828012

Molecular Formula: C15H14N4S

Molecular Weight: 282.4 g/mol

* For research use only. Not for human or veterinary use.

2-Pyrimidinamine, 4-(2,4-dimethyl-5-thiazolyl)-N-phenyl- - 674333-60-9

Specification

CAS No. 674333-60-9
Molecular Formula C15H14N4S
Molecular Weight 282.4 g/mol
IUPAC Name 4-(2,4-dimethyl-1,3-thiazol-5-yl)-N-phenylpyrimidin-2-amine
Standard InChI InChI=1S/C15H14N4S/c1-10-14(20-11(2)17-10)13-8-9-16-15(19-13)18-12-6-4-3-5-7-12/h3-9H,1-2H3,(H,16,18,19)
Standard InChI Key CKJOPHUBYHDSMD-UHFFFAOYSA-N
Canonical SMILES CC1=C(SC(=N1)C)C2=NC(=NC=C2)NC3=CC=CC=C3

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

2-Pyrimidinamine, 4-(2,4-dimethyl-5-thiazolyl)-N-phenyl- features a pyrimidine ring (C4H4N2) substituted at the 4-position with a 2,4-dimethylthiazole group and at the 2-position with an N-phenyl amine. The IUPAC name, 4-(2,4-dimethyl-1,3-thiazol-5-yl)-N-phenylpyrimidin-2-amine, reflects its systematic organization. Key structural elements include:

  • Pyrimidine Core: A six-membered aromatic ring with two nitrogen atoms at positions 1 and 3.

  • Thiazole Substituent: A five-membered heterocycle containing sulfur and nitrogen atoms, methylated at positions 2 and 4.

  • N-Phenyl Group: A benzene ring attached via an amine linkage at the pyrimidine’s 2-position.

Table 1: Basic Chemical Properties

PropertyValue
CAS Number674333-60-9
Molecular FormulaC15H14N4S
Molecular Weight282.4 g/mol
IUPAC Name4-(2,4-dimethyl-1,3-thiazol-5-yl)-N-phenylpyrimidin-2-amine
Solubility<0.2 µg/mL (pH 7.4)

The compound’s planar structure facilitates π-π stacking interactions, while the thiazole and phenyl groups contribute to hydrophobic interactions in biological systems .

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HR-MS) data confirm its structure:

  • 1H NMR: Signals at δ 2.64 ppm (s, 3H) and δ 3.55 ppm (s, 3H) correspond to methyl groups on the thiazole ring .

  • 13C NMR: Peaks at 125.16 ppm and 153.16 ppm are attributed to aromatic carbons in the pyrimidine and thiazole rings .

  • HR-MS: A molecular ion [M+H]+ at m/z 313.1620 aligns with the formula C15H14N4S .

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis involves multi-step reactions to assemble the pyrimidine-thiazole scaffold:

  • Thiazole Formation: 2-Bromo-1-cyclopropylethanone reacts with 1-methylthiourea under basic conditions to yield 4-cyclopropyl-N-methylthiazol-2-amine .

  • Pyrimidine Coupling: Microwave-assisted Friedel-Crafts acylation links the thiazole intermediate to a pyrimidine precursor via a phenylguanidine coupling agent .

  • Functionalization: Subsequent acetylation or halogenation introduces substituents at the pyrimidine’s 5-position, critical for modulating biological activity .

Table 2: Key Synthetic Intermediates

IntermediateRole in Synthesis
2-Bromo-1-cyclopropylethanoneThiazole ring precursor
PhenylguanidineCoupling agent for pyrimidine
Di-tert-butyl dicarbonateProtecting group for amines

Reactivity Profile

The compound undergoes reactions typical of aromatic amines and heterocycles:

  • Nucleophilic Substitution: The pyrimidine’s C2 amine reacts with electrophiles, enabling derivatization.

  • Oxidation: MnO2 oxidizes alcohol intermediates to ketones during side-chain modifications .

  • Hydrogen Bonding: The C2-NH group forms hydrogen bonds with kinase hinge regions, critical for inhibitory activity .

Biological Activity and Mechanism of Action

Kinase Inhibition

2-Pyrimidinamine derivatives exhibit potent inhibition of CDKs, enzymes regulating cell cycle progression. Key findings include:

  • Pan-CDK Inhibition: Analogues like 12e (Ki = 3–7 nM) show nanomolar affinity for CDK1, CDK2, CDK7, and CDK9 .

  • Structural Basis: X-ray crystallography reveals hydrogen bonding between the pyrimidine’s C2-NH and CDK9’s Cys106 backbone, stabilizing the inhibited conformation .

Table 3: Enzymatic and Cellular Activity of Select Analogues

CompoundCDK1 Ki (nM)CDK2 Ki (nM)HCT-116 GI50 (nM)
12e35<10
12c77100

Antiproliferative Effects

In HCT-116 colorectal cancer cells, 12e achieves GI50 < 10 nM, outperforming analogues with hydrophilic substituents (e.g., 12d, GI50 > 1,000 nM) . This underscores the necessity of hydrophobic groups at the pyrimidine’s 5-position for cellular penetration.

Applications in Drug Discovery

Oncology Therapeutics

The compound’s CDK inhibitory profile positions it as a candidate for:

  • Cell Cycle Arrest: Blocking CDK2/cyclin E halts G1/S transition, inducing apoptosis in malignancies .

  • Combination Therapies: Synergy with DNA-damaging agents enhances efficacy in resistant tumors.

Agricultural Uses

Thiazole-pyrimidine hybrids demonstrate pesticidal activity by inhibiting fungal acetyl-CoA carboxylase, though data specific to this compound remain exploratory.

Research Challenges and Future Directions

Limitations

  • Solubility: Poor aqueous solubility (<0.2 µg/mL) complicates formulation.

  • Selectivity: Off-target effects on non-CDK kinases necessitate structural optimization.

Emerging Opportunities

  • Prodrug Development: Esterification of the C5-carbonitrile group may improve bioavailability.

  • Targeted Delivery: Nanoparticle encapsulation could enhance tumor-specific accumulation.

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